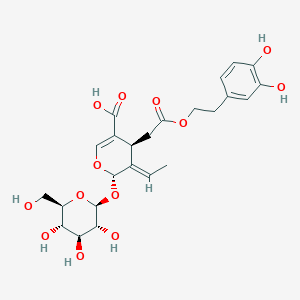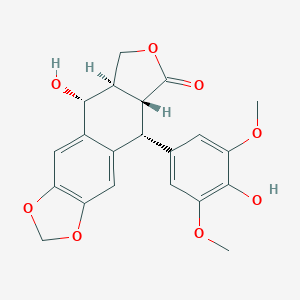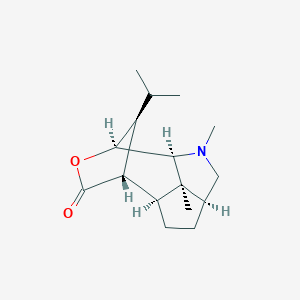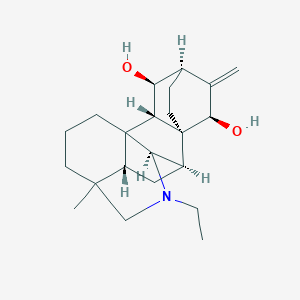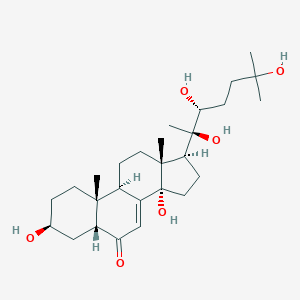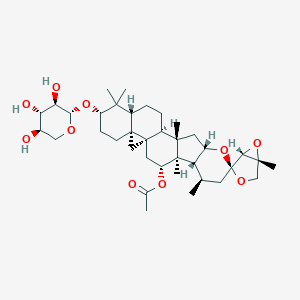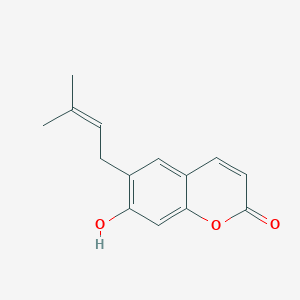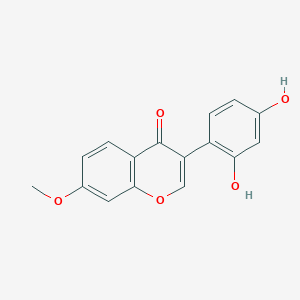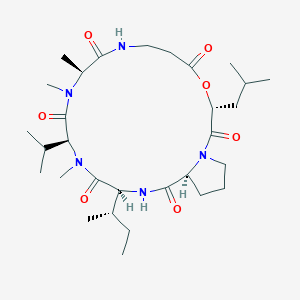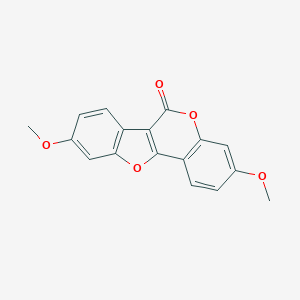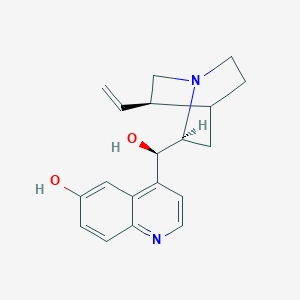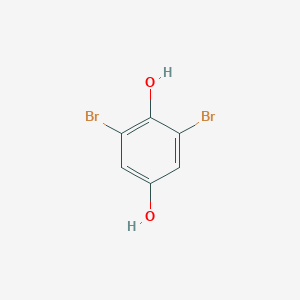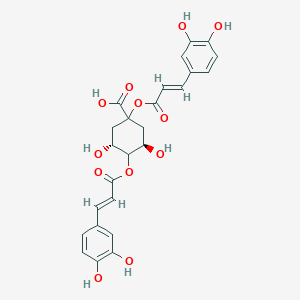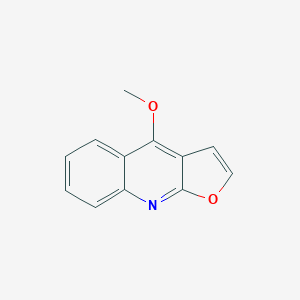
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as plastoquinone-9, is a natural component of the electron transport chain in photosynthesis. Plastoquinone-9 has been synthesized in the laboratory and has been used extensively in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
Plastoquinone-9 plays a critical role in the electron transport chain in photosynthesis. It serves as an electron carrier, transferring electrons from photosystem II to photosystem I. Plastoquinone-9 also plays a role in the regulation of photosynthetic activity, and has been shown to be involved in the process of non-photochemical quenching.
生化学的および生理学的効果
Plastoquinone-9 has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, and has been investigated for its potential role in protecting cells from oxidative stress. Plastoquinone-9 has also been shown to have anti-inflammatory properties, and has been investigated for its potential applications in the treatment of various inflammatory diseases.
実験室実験の利点と制限
Plastoquinone-9 has a number of advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available from commercial sources. However, 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 has some limitations for use in laboratory experiments. It is a relatively expensive compound, and its use requires specialized equipment and expertise.
将来の方向性
There are a number of future directions for research on 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9. One area of research involves investigating the potential applications of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 in the development of new drugs and therapies for various diseases. Another area of research involves investigating the role of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 in the regulation of photosynthetic activity, and its potential applications in improving crop yields. Finally, further research is needed to fully understand the mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 in biological systems, and its potential applications in various fields.
合成法
Plastoquinone-9 can be synthesized using a variety of methods. One common method involves the reaction of 2,5-cyclohexadiene-1,4-dione with 3-methyl-6-nonadecanol under acidic conditions. Another method involves the reaction of 2,5-cyclohexadiene-1,4-dione with 3-methyl-6-nonadecene in the presence of a catalyst. These methods have been optimized for high yield and purity, and the resulting 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 has been extensively characterized using various analytical techniques.
科学的研究の応用
Plastoquinone-9 has been used in various scientific research applications. One area of research involves investigating the mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 in the electron transport chain in photosynthesis. Plastoquinone-9 has also been used as a model compound to study the structure and function of other quinones in biological systems. In addition, 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 has been investigated for its potential applications in the development of new drugs and therapies for various diseases.
特性
CAS番号 |
2654-76-4 |
|---|---|
製品名 |
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl- |
分子式 |
C26H44O4 |
分子量 |
420.6 g/mol |
IUPAC名 |
2,5-dihydroxy-3-methyl-6-nonadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C26H44O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(29)23(27)21(2)24(28)26(22)30/h27,30H,3-20H2,1-2H3 |
InChIキー |
QOXSUQVHFNZZRI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O |
その他のCAS番号 |
2654-76-4 |
同義語 |
2,5-Dihydroxy-3-methyl-6-nonadecyl-[1,4]-benzoquinone; 2,5-Dihydroxy-3-methyl-6-nonadecyl-2,5-Cyclohexadiene-1,4-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



